N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide
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Overview
Description
N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide typically involves the reaction of 2-amino-5-methyl-1H-imidazole with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the acetamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds .
Scientific Research Applications
N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The imidazole ring is known to interact with metal ions and other active sites in proteins, affecting their function .
Comparison with Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Metronidazole: An antimicrobial agent with a nitroimidazole structure.
Cimetidine: A histamine H2-receptor antagonist used to treat ulcers
Uniqueness: N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C8H14N4O/c1-5-7(12-8(9)11-5)3-4-10-6(2)13/h3-4H2,1-2H3,(H,10,13)(H3,9,11,12) |
InChI Key |
INNZBEOQJBYIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)N)CCNC(=O)C |
Origin of Product |
United States |
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